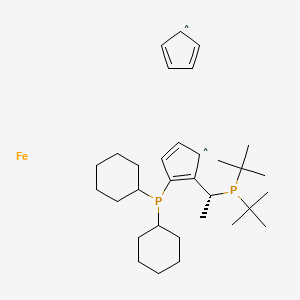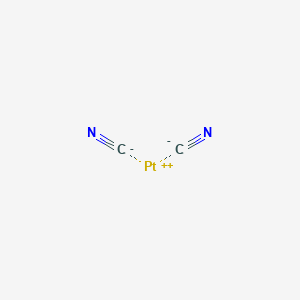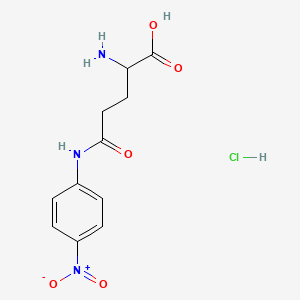
gamma-L-Glutamyl-p-nitroanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glutamic acid gamma-(p-nitroanilide) hydrochloride, gamma-glutamyl transpeptidase substrate, is a synthetic compound widely used in biochemical research. It serves as a substrate for gamma-glutamyl transpeptidase, an enzyme involved in the transfer of gamma-glutamyl functional groups. This compound is particularly valuable in the study of enzyme kinetics and the inhibition of amino acid transporters.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Glutamic acid gamma-(p-nitroanilide) hydrochloride involves the reaction of L-glutamic acid with p-nitroaniline in the presence of anhydrous alcohol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is purified through crystallization and dried to obtain a stable powder form .
Analyse Chemischer Reaktionen
Types of Reactions: L-Glutamic acid gamma-(p-nitroanilide) hydrochloride primarily undergoes hydrolysis reactions catalyzed by gamma-glutamyl transpeptidase. This hydrolysis results in the release of p-nitroaniline, which can be quantified spectrophotometrically .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by gamma-glutamyl transpeptidase, typically in aqueous buffer solutions.
Inhibition Studies: Utilizes various inhibitors to study the enzyme’s activity and kinetics.
Major Products:
p-Nitroaniline: Released upon hydrolysis of the gamma-glutamyl bond.
Wissenschaftliche Forschungsanwendungen
L-Glutamic acid gamma-(p-nitroanilide) hydrochloride is extensively used in scientific research, particularly in the following areas:
Enzyme Kinetics: As a substrate for gamma-glutamyl transpeptidase, it helps in studying the enzyme’s kinetics and inhibition mechanisms.
Cancer Research: Used to inhibit glutamine transporters, which are crucial in cancer cell metabolism.
Biochemical Assays: Employed in various assays to measure enzyme activity and amino acid transport.
Wirkmechanismus
The compound acts as a substrate for gamma-glutamyl transpeptidase, which catalyzes the hydrolysis of the gamma-glutamyl bond. This reaction releases p-nitroaniline, which can be detected spectrophotometrically. The inhibition of glutamine transporters by this compound affects cellular glutathione levels and reactive oxygen species, making it a valuable tool in cancer research .
Vergleich Mit ähnlichen Verbindungen
L-Glutamic acid gamma-(4-nitroanilide): Another substrate for gamma-glutamyl transpeptidase with similar applications.
N-Glutaryl-L-phenylalanine p-nitroanilide: Used in similar biochemical assays.
L-Alanine 4-nitroanilide hydrochloride: Another compound used in enzyme kinetics studies.
Uniqueness: L-Glutamic acid gamma-(p-nitroanilide) hydrochloride is unique due to its specific interaction with gamma-glutamyl transpeptidase and its ability to inhibit glutamine transporters, making it particularly valuable in cancer research and enzyme kinetics studies .
Eigenschaften
IUPAC Name |
2-amino-5-(4-nitroanilino)-5-oxopentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5.ClH/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEVFSFTVARWQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
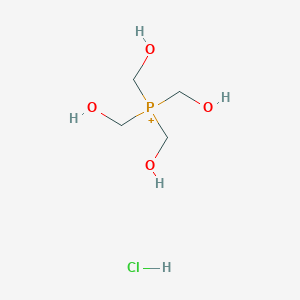
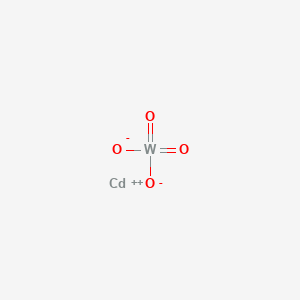
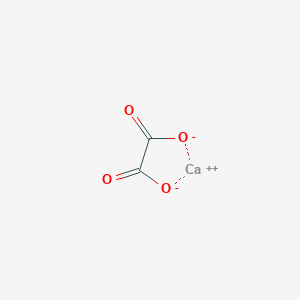




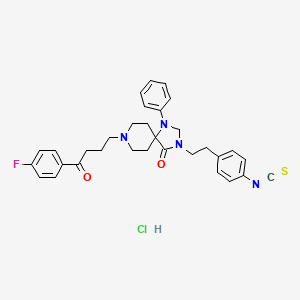
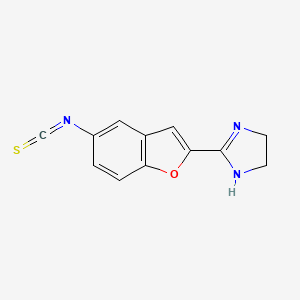
![6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene](/img/structure/B12061753.png)
